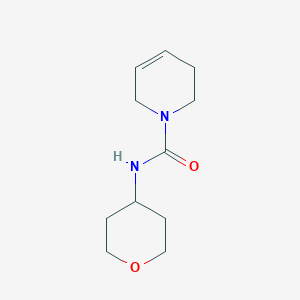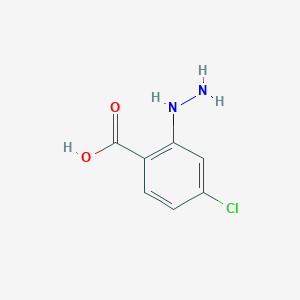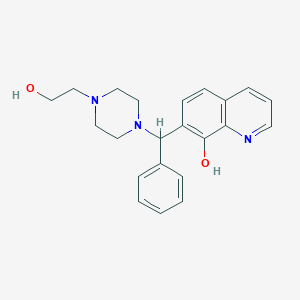
7-((4-(2-Hydroxyethyl)piperazin-1-yl)(phenyl)methyl)quinolin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-((4-(2-Hydroxyethyl)piperazin-1-yl)(phenyl)methyl)quinolin-8-ol, also known as BMS-986142, is a small molecule inhibitor of the Tyk2 enzyme. Tyk2 is a member of the Janus kinase (JAK) family, which plays a crucial role in the signaling pathways that regulate immune responses. BMS-986142 has been shown to have potential therapeutic applications in the treatment of autoimmune diseases, such as psoriasis and rheumatoid arthritis.
Mécanisme D'action
7-((4-(2-Hydroxyethyl)piperazin-1-yl)(phenyl)methyl)quinolin-8-ol inhibits the activity of the Tyk2 enzyme, which is involved in the signaling pathways that regulate immune responses. By inhibiting Tyk2, this compound reduces the production of pro-inflammatory cytokines, which are responsible for the symptoms of autoimmune diseases.
Biochemical and physiological effects:
This compound has been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed. In addition to its anti-inflammatory effects, this compound has been shown to have a positive effect on bone density in a mouse model of osteoporosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 7-((4-(2-Hydroxyethyl)piperazin-1-yl)(phenyl)methyl)quinolin-8-ol is its specificity for the Tyk2 enzyme, which reduces the risk of off-target effects. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in some therapeutic applications.
Orientations Futures
There are several potential future directions for the development of 7-((4-(2-Hydroxyethyl)piperazin-1-yl)(phenyl)methyl)quinolin-8-ol. One possibility is the development of more potent and selective Tyk2 inhibitors, which could provide greater therapeutic benefits. Additionally, this compound could be combined with other drugs to enhance its effectiveness in the treatment of autoimmune diseases. Finally, further research is needed to fully understand the long-term effects of this compound on bone density and other physiological processes.
Méthodes De Synthèse
The synthesis of 7-((4-(2-Hydroxyethyl)piperazin-1-yl)(phenyl)methyl)quinolin-8-ol involves several steps, starting with the reaction of 8-hydroxyquinoline with 4-(2-bromoethyl)benzylamine to form intermediate 1. This intermediate is then reacted with N-Boc-protected piperazine to form intermediate 2. The Boc group is then removed, and the resulting compound is reacted with phenylboronic acid to form this compound.
Applications De Recherche Scientifique
7-((4-(2-Hydroxyethyl)piperazin-1-yl)(phenyl)methyl)quinolin-8-ol has been the subject of several scientific studies, which have demonstrated its potential therapeutic applications in the treatment of autoimmune diseases. In a preclinical study, this compound was shown to be effective in reducing the severity of psoriasis in a mouse model. Additionally, this compound has been shown to be effective in reducing inflammation and joint damage in a rat model of rheumatoid arthritis.
Propriétés
IUPAC Name |
7-[[4-(2-hydroxyethyl)piperazin-1-yl]-phenylmethyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c26-16-15-24-11-13-25(14-12-24)21(18-5-2-1-3-6-18)19-9-8-17-7-4-10-23-20(17)22(19)27/h1-10,21,26-27H,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPDIHSNPVGTMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(C2=CC=CC=C2)C3=C(C4=C(C=CC=N4)C=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(3-chlorophenyl)-3-[2-(4-fluorophenoxy)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2621061.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2621063.png)
![methyl 4-{[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate](/img/structure/B2621064.png)

![N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2621068.png)
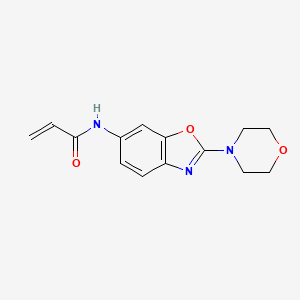
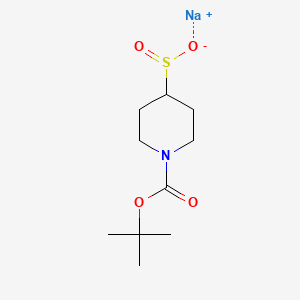

![2-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)butan-1-ol](/img/structure/B2621076.png)
![(Z)-N-(6-chloro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2621077.png)
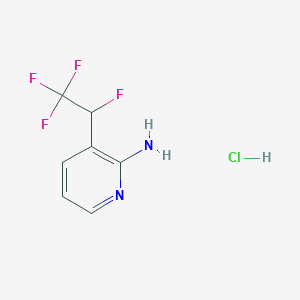
![cyclopropyl(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone](/img/structure/B2621079.png)
